Cas no 1307991-35-0 ((3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid)

(3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026730582
- 1307991-35-0
- EN300-1284369
- (3R)-3-AMINO-3-(1-METHYL-1H-PYRAZOL-4-YL)PROPANOIC ACID
- (3R)-3-AMINO-3-(1-METHYL-1H-PYRAZOL-4-YL)PROPANOICACID
- 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-, (βR)-
- (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid
-
- インチ: 1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
- InChIKey: UYCBHQKLCHFALG-ZCFIWIBFSA-N
- ほほえんだ: OC(C[C@H](C1C=NN(C)C=1)N)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): -3.7
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 349.4±32.0 °C(Predicted)
- 酸性度係数(pKa): 3.38±0.12(Predicted)
(3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284369-2500mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1284369-1000mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1284369-50mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1284369-250mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1284369-5000mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1284369-100mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1284369-500mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1284369-1.0g |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284369-10000mg |
(3R)-3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1307991-35-0 | 10000mg |
$3315.0 | 2023-10-01 |
(3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
(3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acidに関する追加情報
Comprehensive Overview of (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid (CAS No. 1307991-35-0)
The compound (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid (CAS No. 1307991-35-0) is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 1-methyl-1H-pyrazol-4-yl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small molecule inhibitors and enzyme modulators. The compound's stereospecificity and functional group diversity further enhance its utility in asymmetric synthesis and medicinal chemistry.
In recent years, the demand for chiral building blocks like (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid has surged, driven by the growing focus on precision medicine and targeted therapies. This compound's ability to interact selectively with biological targets aligns with the industry's shift toward personalized treatment options. Additionally, its low toxicity profile and high solubility in aqueous solutions make it an attractive candidate for formulation development. These properties are particularly relevant in the context of orphan drugs and rare disease treatments, where specificity and safety are paramount.
The synthesis of (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid typically involves asymmetric hydrogenation or enzymatic resolution techniques, which are widely discussed in green chemistry circles. As sustainability becomes a key concern in pharmaceutical manufacturing, researchers are exploring catalytic methods to produce this compound with minimal environmental impact. This aligns with the broader trend of green synthesis and circular economy principles, which are increasingly prioritized by regulatory agencies and industry stakeholders.
From a commercial perspective, CAS No. 1307991-35-0 is available through specialized chemical suppliers and custom synthesis providers. Its pricing and availability are influenced by factors such as purity requirements, batch size, and regulatory compliance. For researchers seeking alternatives or derivatives, related compounds like 3-amino-3-(pyrazol-4-yl)propanoic acid or N-methylated analogs may also be of interest. These variations are often explored to optimize pharmacokinetic properties or binding affinity in drug design projects.
In conclusion, (3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid represents a versatile and promising compound in modern drug discovery. Its applications span from lead optimization to bioconjugation, reflecting the compound's adaptability to diverse research needs. As the scientific community continues to explore its potential, this molecule is likely to play an increasingly important role in addressing unmet medical challenges and advancing innovative therapeutics.
1307991-35-0 ((3R)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid) 関連製品
- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)
- 1567930-26-0((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)
- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)
- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)
- 446308-75-4(1-(2-methylbenzoyl)-3-(pyrimidin-2-yl)thiourea)
- 912896-10-7(1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 2172125-67-4(5-cyclopropyl-3-formamidopentanoic acid)
- 2341-27-7(2-(Difluoromethoxy)quinoline)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)




